molecular formula C8H9NO2 B195520 4'-Hydroxyacetophenone Oxime CAS No. 34523-34-7

4'-Hydroxyacetophenone Oxime

Cat. No. B195520
CAS RN: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-UHFFFAOYSA-N
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Patent
US04904680

Procedure details

115.2 g (1.405 moles) of sodium acetate, 108.9 g (0.800 mole) of p-hydroxyacetophenone and 1000 ml of ethanol were added to a solution of 56.8 g (0.817 mole) of hydroxylamine hydrochloride in 1000 ml of water, and then the mixture was refluxed for 4 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to a volume of about 500 ml, and the concentrate was allowed to cool at room temperature for 23 hours to precipitate crystals. The crystals were washed with 500 ml of water, and dried in air for 24 hours and in vacuo for a further 6 hours to give 102.1 g (84.5%) of p-hydroxyacetophenone oxime in the form of colorless needles melting at 145°-146°.
Quantity
115.2 g
Type
reactant
Reaction Step One
Quantity
108.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[OH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=O)[CH3:14])=[CH:9][CH:8]=1.C(O)C.Cl.[NH2:20][OH:21]>O>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[N:20][OH:21])[CH3:14])=[CH:9][CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
115.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
108.9 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
56.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to a volume of about 500 ml
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
WASH
Type
WASH
Details
The crystals were washed with 500 ml of water
CUSTOM
Type
CUSTOM
Details
dried in air for 24 hours and in vacuo for a further 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 102.1 g
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.